tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate naphthalene derivative. One common method includes the use of tert-butyl carbamate and 4-amino-5,6,7,8-tetrahydronaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the amino group or the naphthalene ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may be used in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- tert-butylN-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- tert-butylN-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- tert-butylN-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methylcarbamate
Comparison: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to the position of the amino group on the naphthalene ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, the presence of the amino group at the 4-position may enhance its binding affinity to certain enzymes or receptors compared to its analogs with amino groups at different positions .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h8-9H,4-7,16H2,1-3H3,(H,17,18) |
InChI Key |
XBQNKULTRBLZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CCCCC2=C(C=C1)N |
Origin of Product |
United States |
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